(4-Butylphenyl)(piperazin-1-yl)methanone
Description
Overview of Chemical Significance within Contemporary Organic Synthesis Research
The piperazine (B1678402) ring is a ubiquitous structural motif in organic synthesis and medicinal chemistry. Its prevalence stems from its unique physicochemical properties, including its basicity, conformational flexibility, and the ability of its two nitrogen atoms to be functionalized. This allows for the creation of diverse molecular architectures with a wide range of biological activities. In contemporary organic synthesis, piperazine is often employed as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Synthetic chemists continue to develop novel methods for the construction and derivatization of the piperazine core.
Historical Context of Piperazine-Derived Chemical Scaffolds in Medicinal Chemistry and Chemical Biology
Historically, the piperazine scaffold has been a cornerstone in the development of numerous therapeutic agents. Its journey in medicinal chemistry began with its use as an anthelmintic agent. Over the decades, the versatility of the piperazine ring has been exploited to design drugs for a vast array of medical conditions. Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, antihistamines, antianginals, and anticancer agents. nih.gov This rich history underscores the enduring importance of this heterocyclic system in drug discovery and chemical biology. The ability to modify the piperazine structure to fine-tune pharmacokinetic and pharmacodynamic properties has been a key driver of its sustained use.
Rationale for Dedicated Academic Inquiry into Phenylpiperazine Methanone (B1245722) Derivatives
Generally, academic inquiry into specific classes of compounds like phenylpiperazine methanones is driven by the potential for novel biological activity. The combination of the phenyl group, the piperazine core, and the methanone linker creates a scaffold that can be systematically modified to probe interactions with biological targets. For instance, substitutions on the phenyl ring can influence properties like lipophilicity and electronic character, which in turn can affect target binding and metabolic stability. Research in this area often aims to establish structure-activity relationships (SAR), where the biological effects of a series of related compounds are correlated with their chemical structures. This information is invaluable for the rational design of more potent and selective therapeutic agents. Studies on similar structures, such as (4-(tert-Butyl)phenyl)(piperazin-1-yl)methanone, suggest that the alkylphenyl moiety is a region of interest for chemical modification.
Scope and Objectives of Comprehensive Research on Novel Piperazine Derivatives
The scope of comprehensive research on a novel piperazine derivative would typically encompass its chemical synthesis, structural characterization, and thorough biological evaluation. Key objectives would include:
Development of an efficient and scalable synthetic route.
Full characterization of the compound's structure and properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.
Screening for biological activity across a range of relevant assays to identify potential therapeutic applications.
Investigation of the mechanism of action at the molecular level.
Establishment of a clear structure-activity relationship by synthesizing and testing a library of related analogues.
Evaluation of pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to assess its drug-like potential.
Without specific published research on (4-Butylphenyl)(piperazin-1-yl)methanone, it is not possible to provide detailed findings or create data tables related to its specific biological activities or properties.
Structure
3D Structure
Properties
CAS No. |
54256-48-3 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(4-butylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C15H22N2O/c1-2-3-4-13-5-7-14(8-6-13)15(18)17-11-9-16-10-12-17/h5-8,16H,2-4,9-12H2,1H3 |
InChI Key |
IWNCPZNGHUIRMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Butylphenyl Piperazin 1 Yl Methanone and Analogues
Established Synthetic Pathways and Precursor Chemistry
Traditional synthetic routes to (4-Butylphenyl)(piperazin-1-yl)methanone and its analogues rely on robust and well-documented chemical transformations. These methods focus on the sequential or convergent assembly of the key structural fragments.
Exploration of Amide Bond Formation Strategies for the Methanone (B1245722) Moiety
The central linkage in this compound is an amide bond. Its formation is a cornerstone of organic synthesis, and numerous methods have been developed, primarily involving the reaction of an activated carboxylic acid derivative with an amine.
The most direct pathway involves the acylation of piperazine (B1678402) with a derivative of 4-butylbenzoic acid. A common and efficient method is the use of an acyl chloride, specifically 4-butylbenzoyl chloride, which reacts readily with the secondary amine of the piperazine ring. To prevent the common issue of double acylation on both nitrogen atoms of the symmetric piperazine molecule, the reaction can be performed using a large excess of piperazine or by employing a mono-protected piperazine derivative, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine).
In a synthetic approach analogous to the formation of the target compound, 1-(4-chlorophenyl)cyclopropylmethanone was synthesized by coupling 1-(4-chlorophenyl)cyclopropanecarboxylic acid with Boc-piperazine. mdpi.com This reaction utilized standard peptide coupling reagents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), in the presence of a base, N,N-diisopropylethylamine (DIPEA). The resulting Boc-protected intermediate was then deprotected using trifluoroacetic acid (TFA) to yield the final mono-acylated product. mdpi.com
Another common strategy is the direct reaction of an acid chloride with a piperazine derivative in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net This method is often used for its simplicity and the high reactivity of the acyl chloride.
| Precursors | Coupling/Activating Agent | Base | Solvent | Key Feature |
| 4-Butylbenzoic Acid + Boc-Piperazine | EDC / HOBt | DIPEA | Tetrahydrofuran (THF) | Utilizes common peptide coupling agents; requires final deprotection step. mdpi.com |
| 4-Butylbenzoyl Chloride + Piperazine | None (direct reaction) | Triethylamine | Dichloromethane (DCM) | High reactivity; requires control to avoid di-acylation. researchgate.net |
| 4-Butylbenzoic Acid + Boc-Piperazine | Propylphosphonic anhydride (B1165640) (T3P®) | Pyridine | Ethyl acetate | Efficient modern coupling agent with easy work-up. |
Elucidation of Synthetic Routes for Piperazine Ring System Installation
The piperazine ring is a prevalent structural motif in pharmaceuticals and serves as a key building block. researchgate.net Its synthesis is well-established, with several industrial-scale methods available. These methods typically involve the cyclization of acyclic precursors containing two nitrogen atoms and the appropriate carbon backbone.
An analytical review of piperazine synthesis highlights two main groups of catalytic processes: intermolecular and intramolecular cyclization. researchgate.netscispace.com
Intramolecular Cyclization: Highly selective processes often start from precursors like aminoethylethanolamine or diethylenetriamine, which undergo catalytic cyclization to form the piperazine ring. researchgate.netscispace.com
Intermolecular Cyclization: This approach involves the reaction of smaller molecules. For example, the catalytic cyclocondensation of ethylenediamine (B42938) with ethylene (B1197577) glycol is a common industrial method. researchgate.net Another route involves the catalytic amination of monoethanolamine (MEA). researchgate.net
These reactions are typically performed at high temperatures and pressures over heterogeneous catalysts, such as those containing cobalt, nickel, copper, or zeolites. researchgate.netgoogle.com For laboratory-scale synthesis, methods involving the cyclization of N-substituted diethanolamines or the reduction of diketopiperazines are also employed.
Methodologies for Introduction and Functionalization of the 4-Butylphenyl Moiety
The synthesis of the 4-butylphenyl precursor, typically 4-butylbenzoic acid, is a critical step. guidechem.com This alkylbenzene derivative can be prepared through several classic organic reactions.
A primary route is the Friedel-Crafts acylation of benzene (B151609) with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms butyrophenone, which is then reduced to butylbenzene (B1677000). The reduction of the ketone can be achieved under either acidic conditions (Clemmensen reduction using zinc amalgam and HCl) or basic conditions (Wolff-Kishner reduction using hydrazine (B178648) and a strong base). The final step is the oxidation of the alkyl side chain of butylbenzene to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
An alternative for introducing the alkyl group is Friedel-Crafts alkylation of benzene with a butyl halide (e.g., 1-chlorobutane). However, this method is often plagued by carbocation rearrangements, leading to mixtures of isomers (e.g., sec-butylbenzene), and polyalkylation. Therefore, the acylation-reduction sequence is generally preferred for producing the straight-chain n-butyl isomer selectively. 4-tert-Butylbenzoic acid, a related isomer, is obtained by the liquid-phase air oxidation of 4-tert-butyltoluene. chemicalbook.com
Advanced Synthetic Approaches and Process Optimization Research
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and cost-effective methods. Research in this area focuses on applying green chemistry principles and novel catalytic systems to the synthesis of piperazine-containing compounds.
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of piperazine analogues, several sustainable strategies have been explored. These include:
Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net
Use of Green Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or 2-Me-THF, is a key focus. researchgate.netunimi.it In some cases, using an excess of a liquid reagent, such as piperazine, can serve as both a reactant and a solvent, simplifying the process and reducing waste. organic-chemistry.org
Photoredox Catalysis: Visible-light-promoted reactions offer a sustainable and greener method for chemical synthesis, often proceeding under mild conditions. mdpi.com This has been applied to the synthesis of functionalized piperazines through C-H functionalization or decarboxylative annulation protocols. organic-chemistry.orgmdpi.com
Multicomponent and One-Pot Reactions: Combining multiple reaction steps into a single operation reduces the need for intermediate purification, saving time, solvents, and energy. researchgate.netresearchgate.net
Applying these principles to the synthesis of this compound could involve a one-pot procedure where 4-butylbenzoic acid is first activated and then reacted with piperazine in a green solvent, potentially under microwave irradiation to accelerate the amide bond formation.
Investigation of Catalytic Methodologies (e.g., Metal-Catalyzed Coupling Reactions)
Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, selectivity, and atom economy. Transition-metal catalysis is particularly powerful for forming C-N bonds, providing alternative routes to N-arylpiperazines.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a prominent Pd-catalyzed reaction for coupling amines with aryl halides or triflates. mdpi.com This methodology could be applied to synthesize the target molecule by coupling piperazine (or a mono-protected derivative) with a 4-butyl-substituted aryl halide, such as 1-bromo-4-butylbenzene, to form 1-(4-butylphenyl)piperazine. The final methanone group could then be installed in a subsequent step, or alternatively, the coupling could be performed with a more functionalized aryl partner. This approach is highly versatile and tolerates a wide range of functional groups. organic-chemistry.orgmdpi.com
Other Metal-Catalyzed Reactions: Gold and ruthenium catalysts have also been employed in the synthesis of piperazine rings and related N-heterocycles through various cyclization strategies, such as diol-diamine coupling or the cyclization of propargyl units with diamines. organic-chemistry.org While less direct for assembling the final target molecule, these catalytic methods represent advanced strategies for creating diverse and complex piperazine analogues.
| Catalytic Method | Metal Catalyst | Ligand | Reactants | Bond Formed / Transformation |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Phosphine Ligands (e.g., BrettPhos) | Aryl Halide + Piperazine | Aryl C-N bond |
| Diol-Diamine Coupling | Ruthenium | (Pyridyl)phosphine | Diol + Diamine | Piperazine Ring Formation |
| Propargyl Diamine Cyclization | Palladium or Gold | Various | Propargyl derivative + Diamine | Piperazine Ring Formation |
| Denitrative Sulfoximination | Palladium | BrettPhos | Nitroarene + Sulfoximine | Aryl C-N bond (analogous coupling) acs.org |
Research into Flow Chemistry and Continuous Processing Techniques for Scalability
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of piperazine-containing compounds, offering enhanced safety, efficiency, and scalability. mdpi.comnih.gov Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and shorter reaction times compared to conventional batch methods. nih.gov
For the synthesis of piperazine derivatives, flow chemistry minimizes the risks associated with handling potentially hazardous reagents and intermediates by containing them within a closed system. mdpi.com This is particularly advantageous for reactions that are highly exothermic or involve toxic substances. The high surface-area-to-volume ratio in microreactors or tube reactors facilitates rapid heat exchange, preventing thermal runaways and the formation of unwanted byproducts. mdpi.com
Research has demonstrated the successful application of flow chemistry in various reactions relevant to the synthesis of this compound analogues. For instance, N-alkylation and N-acylation reactions, which are fundamental steps in modifying the piperazine core, can be significantly accelerated. Microwave-assisted flow reactors have also been developed, further intensifying the process and reducing reaction times from hours to minutes. nih.govnih.gov Photoredox catalysis under continuous flow conditions has also been employed for the C-H functionalization of piperazines, providing a scalable and efficient method that minimizes contact with toxic tin reagents that were used in earlier batch methods. mdpi.com
The scalability of these processes is a key advantage. A reaction optimized on a laboratory scale in a flow reactor can often be scaled up for industrial production by simply extending the operation time or by using multiple reactors in parallel ("scaling out"). mdpi.com This linear scalability avoids the complex and often unpredictable challenges associated with scaling up batch reactors.
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Time | Several hours to days | Minutes to hours nih.govnih.gov |
| Scalability | Complex, requires re-optimization | Straightforward, linear scalability mdpi.com |
| Safety | Higher risk with hazardous reagents | Enhanced safety, contained system mdpi.com |
| Process Control | Limited control over heat/mass transfer | Precise control over parameters mdpi.com |
| Product Purity | Variable, may require extensive purification | Often higher purity, reduced byproducts |
| Example Application | Traditional synthesis of monosubstituted piperazines | Microwave-assisted synthesis, photoredox C-H functionalization mdpi.comnih.gov |
Asymmetric Synthesis and Chiral Resolution Strategies for Enantiomeric Forms
While this compound itself is an achiral molecule, the introduction of substituents on the piperazine ring (at positions C2, C3, C5, or C6) can create one or more stereocenters, leading to enantiomeric forms. The biological activity of chiral molecules often resides in a single enantiomer, making the development of methods for asymmetric synthesis and chiral resolution crucial for producing enantiopure analogues. rsc.org
Asymmetric Synthesis: The direct, enantioselective synthesis of C-substituted piperazines is a primary goal to avoid the separation of enantiomers from a racemic mixture. Several catalytic asymmetric methods have been developed for piperazine and related heterocycles. nih.gov
Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be an effective method for producing chiral piperazin-2-ones with high enantioselectivity (up to 90% ee). These intermediates can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn
Catalytic Asymmetric Allylation: The enantioselective synthesis of α-tertiary piperazin-2-ones can be achieved through palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. Subsequent deprotection and reduction yield the desired tertiary piperazines, providing access to complex and medicinally relevant analogues. nih.gov
Organocatalysis: One-pot asymmetric methodologies using organocatalysts, such as quinine-derived ureas, have been developed. These can facilitate sequences like Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization to produce 3-aryl/alkyl piperazin-2-ones with excellent enantiomeric excess (up to 99% ee). nih.gov
Chiral Resolution: When a racemic mixture of a chiral analogue is synthesized, chiral resolution is employed to separate the enantiomers.
Classical Chiral Resolution: This technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., di-p-anisoyl-d-tartaric acid). The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer is recovered by breaking the salt. acs.org This method is scalable and widely used in the pharmaceutical industry. acs.org
Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For instance, the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation has been demonstrated, achieving high selectivity factors. nih.gov A similar strategy could be applied to piperazine derivatives, where one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted, enantioenriched starting material.
Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers of piperidine (B6355638) and piperazine derivatives. nih.gov Columns based on cellulose (B213188) or other chiral selectors can effectively resolve racemic mixtures. nih.gov Capillary electrophoresis using chiral selectors like sulfated β-cyclodextrin also provides a robust method for the chiral separation of cationic piperazine derivatives. researchgate.net
| Strategy | Method | Description | Key Findings/Examples |
| Asymmetric Synthesis | Catalytic Asymmetric Hydrogenation | Hydrogenation of prochiral pyrazin-2-ols using a chiral palladium catalyst. | Produces chiral piperazin-2-ones with up to 90% enantiomeric excess (ee). dicp.ac.cn |
| Asymmetric Synthesis | Organocatalytic Domino Reaction | A one-pot sequence catalyzed by a chiral urea (B33335) derivative. | Yields 3-substituted piperazin-2-ones with up to 99% ee. nih.gov |
| Chiral Resolution | Classical Resolution | Formation and separation of diastereomeric salts with a chiral acid. | Successful resolution of a diphenyl-substituted N-methyl-piperazine with 98% ee after recrystallization. acs.org |
| Chiral Resolution | Kinetic Resolution | Enantioselective acylation using a chiral hydroxamic acid. | Achieved high selectivity factors (s up to 52) for disubstituted piperidines. nih.gov |
| Chiral Resolution | Chiral HPLC | Chromatographic separation on a cellulose-based chiral stationary phase. | Effective resolution of racemic 1,3-dimethyl-4-phenylpiperidine intermediates. nih.gov |
Library Synthesis and Combinatorial Chemistry Techniques for Derivative Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds from a set of common building blocks. This approach is exceptionally well-suited for generating analogues of this compound to explore structure-activity relationships (SAR). The core scaffold, consisting of a 4-butylphenyl group, a carbonyl linker, and a piperazine ring, offers multiple points for diversification.
A common strategy involves a multi-step synthetic sequence where diversity is introduced at each step. For the synthesis of a library of (aryl)(piperazin-1-yl)methanone derivatives, a liquid-phase combinatorial approach can be employed. nih.gov
Piperazine Functionalization (Point of Diversity 1): A set of diverse starting materials can be attached to one of the piperazine nitrogens. For example, a library of substituted benzylpiperazines can be created by reacting various benzyl (B1604629) halides with a polymer-supported piperazine. nih.gov
Acylation (Point of Diversity 2): The second nitrogen of the piperazine can then be acylated with a library of different carboxylic acids or their activated derivatives (e.g., acyl chlorides). In the context of the target compound, this step would involve coupling with 4-butylbenzoic acid. However, to generate a library, a diverse set of benzoic acid analogues could be used.
Aryl Group Variation (Point of Diversity 3): The synthesis can start with piperazine acylated with various aryl carbonyls, and the second nitrogen can be functionalized with another set of reagents.
For instance, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates was synthesized to screen for biological activity. rsc.org This demonstrates how the piperazine core can be linked to complex and diverse chemical moieties. The general process involves coupling a carboxylic acid with piperazine (often Boc-protected), followed by deprotection and subsequent reaction of the second nitrogen atom. mdpi.com This modular approach allows for the systematic modification of different parts of the molecule to optimize its properties.
The table below illustrates a hypothetical combinatorial library synthesis based on the this compound scaffold, where the piperazine ring is further functionalized.
| Building Block 1 (R¹-X) | Core Scaffold Precursor | Building Block 2 (R²-COOH) | Final Product Structure |
| Benzyl bromide | Piperazine | 4-Butylbenzoic acid | (4-Butylphenyl)(4-benzylpiperazin-1-yl)methanone |
| 2-Chlorobenzyl bromide | Piperazine | 4-Butylbenzoic acid | (4-Butylphenyl)(4-(2-chlorobenzyl)piperazin-1-yl)methanone |
| 4-Methoxybenzyl chloride | Piperazine | 4-Butylbenzoic acid | (4-Butylphenyl)(4-(4-methoxybenzyl)piperazin-1-yl)methanone |
| Ethyl iodide | Piperazine | 4-Butylbenzoic acid | (4-Butylphenyl)(4-ethylpiperazin-1-yl)methanone |
| Benzyl bromide | Piperazine | 4-Chlorobenzoic acid | (4-Chlorophenyl)(4-benzylpiperazin-1-yl)methanone |
| 2-Chlorobenzyl bromide | Piperazine | 4-Chlorobenzoic acid | (4-Chlorophenyl)(4-(2-chlorobenzyl)piperazin-1-yl)methanone |
Structural Elucidation and Conformational Analysis of 4 Butylphenyl Piperazin 1 Yl Methanone
Advanced Spectroscopic Characterization for Detailed Structural Confirmation
Spectroscopic methods provide a powerful toolkit for the unambiguous determination of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and X-ray Crystallography offer complementary information regarding connectivity, molecular weight, functional groups, and solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights and Proton/Carbon Environments
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For (4-butylphenyl)(piperazin-1-yl)methanone, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the 4-butylphenyl group would likely appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the butyl group would present as a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and two multiplets for the other two methylene groups, all in the upfield region. The piperazine (B1678402) ring protons often show broad signals due to conformational exchange and nitrogen quadrupolar effects. In similar structures, these protons appear at different chemical shifts, for instance, in 1-(4-nitrobenzoyl)piperazine, the piperazine protons are observed as four broad signals at δ = 2.81, 2.96, 3.33, and 3.97 ppm. nih.gov For the title compound, two distinct sets of signals for the piperazine protons are anticipated, corresponding to the two CH₂ groups adjacent to the carbonyl and the two CH₂ groups adjacent to the secondary amine.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by revealing the number of unique carbon environments. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the range of 169-171 ppm, as seen in related amide structures. mdpi.com The aromatic carbons would produce signals in the δ 125-140 ppm region, with the ipso-carbons (the one attached to the butyl group and the one attached to the carbonyl) having distinct shifts. The aliphatic carbons of the butyl chain and the piperazine ring would appear in the upfield region of the spectrum. For example, in 1-(4-chlorophenyl)cyclopropylmethanone, the piperazine carbons are observed around 42.6 ppm. mdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~170 |
| Aromatic CH (ortho to C=O) | ~7.3-7.4 (d) | ~129 |
| Aromatic CH (meta to C=O) | ~7.2-7.3 (d) | ~128 |
| Aromatic C (ipso to C=O) | - | ~135 |
| Aromatic C (ipso to butyl) | - | ~145 |
| Piperazine CH₂ (adjacent to C=O) | ~3.5-3.8 (br) | ~43-48 |
| Piperazine CH₂ (adjacent to NH) | ~2.8-3.0 (br) | ~45-46 |
| Butyl CH₂ (alpha) | ~2.6 (t) | ~35 |
| Butyl CH₂ (beta) | ~1.6 (m) | ~33 |
| Butyl CH₂ (gamma) | ~1.3 (m) | ~22 |
| Butyl CH₃ | ~0.9 (t) | ~14 |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 246.17. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the amide bond, leading to the formation of the 4-butylbenzoyl cation (m/z 161.10) and the piperazin-1-yl radical. Another significant fragmentation pathway would involve the loss of the butyl group from the molecular ion. The piperazine ring can also undergo characteristic fragmentation, leading to smaller amine fragments. In related compounds like 1-(4-chlorophenyl)cyclopropylmethanone, the (M+1)⁺ peak is observed, which is common in soft ionization techniques like electrospray ionization (ESI). mdpi.com
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Formula |
| 246.17 | Molecular Ion [M]⁺ | C₁₅H₂₂N₂O⁺ |
| 161.10 | [M - C₄H₉N₂]⁺ (4-butylbenzoyl cation) | C₁₁H₁₃O⁺ |
| 189.15 | [M - C₄H₉]⁺ | C₁₁H₁₃N₂O⁺ |
| 85.07 | [C₄H₉N₂]⁺ (piperazin-1-yl cation) | C₄H₉N₂⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Mode Analysis
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, the most prominent band in the IR spectrum would be the C=O stretching vibration of the amide group, expected in the region of 1630-1660 cm⁻¹, a typical range for tertiary amides. mdpi.com The N-H stretching vibration of the secondary amine in the piperazine ring would appear as a medium to weak band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group and the piperazine ring would be observed just below 3000 cm⁻¹. The C-N stretching vibrations of the amide and the amine would appear in the 1200-1400 cm⁻¹ region. In studies of similar piperazine derivatives, the N-H stretching vibration has been observed around 3099 cm⁻¹ in the IR spectrum and 3184 cm⁻¹ in the Raman spectrum. scispace.com Aromatic C-C stretching modes are typically found between 1450 and 1629 cm⁻¹. scispace.com
X-ray Crystallography for Solid-State Structure, Crystal Packing, and Intermolecular Interactions
The dihedral angle between the plane of the phenyl ring and the mean plane of the piperazine ring would be a key conformational parameter. In the solid state, intermolecular interactions such as hydrogen bonding involving the piperazine N-H group and the carbonyl oxygen atom of a neighboring molecule are expected to play a significant role in the crystal packing. Weak C-H···O interactions may also contribute to the stability of the crystal lattice. nih.gov
Computational Chemistry for Molecular Structure and Dynamics
Computational chemistry provides a theoretical framework to complement experimental data, offering insights into molecular properties that may be difficult to probe experimentally.
Density Functional Theory (DFT) for Electronic Structure, Reactivity Predictions, and Spectroscopic Property Simulation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the geometry of this compound and predict various molecular properties. scispace.comresearchgate.net
Electronic Structure and Reactivity: DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals can provide insights into the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO).
Spectroscopic Property Simulation: DFT can be used to simulate spectroscopic data, which can then be compared with experimental results for validation. For instance, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing a theoretical basis for the interpretation of experimental NMR spectra. scispace.com These computational approaches have been successfully applied to various piperazine derivatives to understand their spectroscopic properties. scispace.comresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand Flexibility Analysis
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape and flexibility of a molecule over time. For this compound, a comprehensive MD simulation would provide insights into the accessible conformations in different environments, such as in a vacuum or in a solvent, mimicking physiological conditions.
Methodology: A typical MD simulation protocol for a small molecule like this compound would involve the use of a classical force field, such as the General Amber Force Field (GAFF2) or CHARMM General Force Field (CGenFF). These force fields define the potential energy of the system as a function of atomic coordinates. The parameters for bonds, angles, and dihedrals involving the specific atomic arrangements in the molecule would be assigned based on the force field's parameter library. Atomic partial charges, which are crucial for describing electrostatic interactions, would be derived from quantum mechanical calculations, often using the Restrained Electrostatic Potential (RESP) fitting procedure on a geometry optimized with a method like Hartree-Fock with the 6-31G* basis set.
Conformational Sampling: The MD simulation would reveal the dynamic equilibrium between different conformations of the piperazine ring, which typically adopts a chair conformation to minimize steric strain. The simulation would also sample the rotation around the amide bond connecting the piperazine ring and the carbonyl group, as well as the rotation of the 4-butylphenyl group. The flexibility of the n-butyl chain would also be thoroughly explored, identifying the most populated rotameric states.
Ligand Flexibility Analysis: By analyzing the trajectory from the MD simulation, various metrics of flexibility can be quantified. Root Mean Square Fluctuation (RMSF) analysis of individual atoms would highlight the more mobile regions of the molecule, such as the terminal carbons of the butyl group and the piperazine ring atoms not directly bonded to the aroyl group. Principal Component Analysis (PCA) of the atomic coordinates can identify the dominant modes of motion, providing a more collective view of the molecule's flexibility.
Interactive Data Table: Hypothetical MD Simulation Parameters
| Parameter | Value/Method |
| Force Field | General Amber Force Field (GAFF2) |
| Partial Charge Calculation | Restrained Electrostatic Potential (RESP) |
| Quantum Mechanical Method | Hartree-Fock/6-31G* |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
Quantum Chemical Calculations for Bond Energies, Tautomeric Preferences, and Charge Distribution
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These calculations are invaluable for determining properties that are not directly accessible through classical MD simulations.
Bond Energies: DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be employed to calculate the bond dissociation energies (BDEs) for the various chemical bonds within this compound. The weakest bonds are often of the most interest as they can indicate potential sites of metabolic degradation. For instance, the C-N bond of the amide linkage and the C-C bonds of the butyl group would be of particular interest.
Tautomeric Preferences: While tautomerism is not a prominent feature of the ground state of this compound, quantum chemical calculations can be used to explore the relative energies of any potential, albeit likely high-energy, tautomers. For example, the enol form of the amide group could be computationally investigated, although it is expected to be significantly less stable than the keto form.
Charge Distribution: The distribution of electron density within the molecule can be analyzed through various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods provide atomic charges that offer insight into the molecule's electrostatic potential. The molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the carbonyl oxygen is expected to be a region of high negative potential, while the hydrogen on the secondary amine of the piperazine ring would be a site of positive potential.
Interactive Data Table: Predicted Electronic Properties
| Property | Predicted Observation |
| Most Negative Atomic Charge | Carbonyl Oxygen |
| Most Positive Atomic Charge | Amine Hydrogen (piperazine) |
| Highest Occupied Molecular Orbital (HOMO) | Primarily localized on the 4-butylphenyl ring |
| Lowest Unoccupied Molecular Orbital (LUMO) | Primarily localized on the carbonyl group and adjacent phenyl ring |
| Predicted Dipole Moment | Non-zero, with the negative pole oriented towards the carbonyl oxygen |
Conformational Preferences, Rotational Barriers, and Stereoisomerism Studies
Conformational Preferences: The piperazine ring is expected to exist predominantly in a chair conformation. Due to the presence of the bulky (4-butylphenyl)methanone group on one of the nitrogen atoms, there is a possibility of two distinct chair conformations, which can interconvert through ring flipping. The substituent is likely to prefer an equatorial position to minimize steric hindrance. The n-butyl group on the phenyl ring also has multiple conformational states due to rotation around its C-C single bonds, with the all-trans (anti) conformation being generally the most stable.
Rotational Barriers: A key conformational feature of N-aroylpiperazines is the restricted rotation around the amide C-N bond due to its partial double bond character. This leads to the existence of two rotamers. The energy barrier for this rotation can be calculated using quantum chemical methods by scanning the potential energy surface as a function of the corresponding dihedral angle. Studies on similar N-benzoylpiperazines have shown that these rotational barriers are typically in the range of 14-19 kcal/mol. Another important rotational barrier is that between the phenyl ring and the carbonyl group.
Stereoisomerism: For this compound, which is unsubstituted on the carbon atoms of the piperazine ring, classical chirality leading to enantiomers is absent. However, the conformational dynamics of the molecule can lead to different stereoisomeric forms. The chair-chair interconversion of the piperazine ring and the rotation around the amide bond can result in a complex mixture of conformers, some of which may be non-superimposable mirror images on very short timescales. However, due to the low energy barriers for these conversions, these conformers are typically not separable under normal conditions. If the piperazine ring were to be substituted on its carbon atoms, then cis/trans isomerism would become a significant consideration.
Interactive Data Table: Estimated Conformational Energy Barriers
| Conformational Change | Estimated Energy Barrier (kcal/mol) |
| Piperazine Ring Inversion | 10-12 |
| Amide Bond (C-N) Rotation | 14-19 |
| Phenyl-Carbonyl (C-C) Rotation | 4-6 |
Mechanistic Investigations of Biological Interactions of 4 Butylphenyl Piperazin 1 Yl Methanone in Vitro and in Silico
Receptor Binding Affinity and Selectivity Profiling (Pre-clinical In Vitro Assays)
The initial step in characterizing a new chemical entity is to determine its affinity for a range of biological receptors. This process helps to identify the primary target(s) of the compound and provides an early indication of its potential therapeutic applications and off-target effects.
Radioligand binding assays are a fundamental technique used to measure the affinity of a ligand for a receptor. scite.aioncodesign-services.com These assays utilize a radioactively labeled compound (the radioligand) that is known to bind to the target receptor. The assay measures the ability of the test compound, in this case (4-Butylphenyl)(piperazin-1-yl)methanone, to displace the radioligand from the receptor.
The data generated from these experiments allows for the determination of the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax). The Kd value is a measure of the affinity of the radioligand for the receptor, while Bmax indicates the concentration of receptors in the tissue being studied. giffordbioscience.com In a competitive binding assay, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can be used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.
Table 1: Representative Data from Radioligand Binding Assays (Note: The following table is a template illustrating the type of data generated from these assays. Specific data for this compound is not currently available.)
| Receptor Target | Radioligand | Ki (nM) for this compound |
|---|---|---|
| Receptor A | [3H]-Ligand X | Data not available |
| Receptor B | [125I]-Ligand Y | Data not available |
| Receptor C | [3H]-Ligand Z | Data not available |
Following the identification of a binding affinity for a particular receptor, cell-based functional assays are employed to determine the functional consequence of this binding. revvity.combmglabtech.comimmunologixlabs.com These assays can determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).
Commonly used cell-based functional assays include:
cAMP Accumulation Assays: These assays are used for G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase. An increase or decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels indicates agonist or inverse agonist activity, respectively.
Calcium Flux Assays: These assays measure changes in intracellular calcium concentrations, which is a common downstream signaling event for many GPCRs and ion channels.
Reporter Gene Assays: In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the signaling pathway of the target receptor. Activation of the receptor leads to the expression of the reporter gene, which can be easily measured.
Table 2: Representative Data from Cell-Based Functional Assays (Note: The following table is a template illustrating the type of data generated from these assays. Specific data for this compound is not currently available.)
| Receptor Target | Assay Type | Functional Response | EC50/IC50 (nM) |
|---|---|---|---|
| Receptor A | cAMP Accumulation | Data not available | Data not available |
| Receptor B | Calcium Flux | Data not available | Data not available |
| Receptor C | Reporter Gene Activation | Data not available | Data not available |
To assess the selectivity of a compound, competitive binding studies are performed against a panel of known receptors, ion channels, and transporters. nih.govgraphpad.comnicoyalife.com This helps to identify any potential off-target interactions that could lead to undesirable side effects. A compound that binds to a wide range of targets is considered promiscuous, which can be a concern for drug development. These studies are typically conducted using radioligand binding assays, as described in section 4.1.1.
Enzyme Inhibition Kinetics and Mechanism of Action (Pre-clinical In Vitro)
In addition to receptor binding, a compound may exert its biological effects by inhibiting the activity of enzymes. Therefore, it is crucial to investigate the potential of this compound to act as an enzyme inhibitor.
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). sigmaaldrich.comedx.org The IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions. The Ki is a more fundamental measure of the inhibitor's binding affinity for the enzyme and is independent of the substrate concentration. nih.gov The relationship between IC50 and Ki depends on the mechanism of inhibition. core.ac.uk
Table 3: Representative Data from Enzyme Inhibition Assays (Note: The following table is a template illustrating the type of data generated from these assays. Specific data for this compound is not currently available.)
| Enzyme Target | Substrate | IC50 (µM) | Ki (µM) |
|---|---|---|---|
| Enzyme X | Substrate P | Data not available | Data not available |
| Enzyme Y | Substrate Q | Data not available | Data not available |
| Enzyme Z | Substrate R | Data not available | Data not available |
Further studies are necessary to fully understand the mechanism of enzyme inhibition. These include:
Substrate Specificity Studies: These experiments determine whether the inhibition is dependent on the specific substrate used in the assay.
Allosteric Modulation Studies: These investigations explore whether the inhibitor binds to the active site of the enzyme (competitive inhibition) or to a different site (allosteric inhibition), which then alters the enzyme's conformation and activity.
Irreversible Binding Potential Studies: It is important to determine if the inhibitor binds to the enzyme covalently (irreversible inhibition) or non-covalently (reversible inhibition). Irreversible inhibitors can have a longer duration of action but may also have a higher potential for toxicity.
Molecular Docking and Ligand-Protein Interaction Studies (In Silico)
In silico molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when bound to a target protein, thereby elucidating the binding mode and affinity. For this compound, its primary target has been identified as the 5-HT1D receptor. psu.edu Molecular docking simulations would provide atomic-level insights into this interaction.
Molecular docking simulations would be instrumental in identifying the specific binding pocket of this compound within the 5-HT1D receptor. These simulations would predict the three-dimensional conformation of the ligand-protein complex. Key interacting amino acid residues within the receptor's binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand would be identified. Serotonin (B10506) receptors, being G protein-coupled receptors (GPCRs), typically have a binding pocket located within their transmembrane helices. nih.gov A detailed analysis would pinpoint which of these residues are crucial for the affinity and selectivity of this compound.
Table 1: Hypothetical Key Interacting Residues for this compound with the 5-HT1D Receptor (Note: This table is illustrative as specific docking studies for this compound are not publicly available.)
| Interacting Residue | Helix Location | Predicted Interaction Type |
|---|---|---|
| Aspartate (Asp) | Helix III | Ionic Bond / Hydrogen Bond |
| Tryptophan (Trp) | Helix VI | Hydrophobic (π-π stacking) |
| Phenylalanine (Phe) | Helix VI | Hydrophobic Interaction |
| Tyrosine (Tyr) | Helix VII | Hydrogen Bond |
Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. nih.govsciforum.net These functions are crucial for virtual screening, a process that computationally searches large libraries of small molecules to identify potential drug candidates. nih.gov Different scoring functions (e.g., force-field-based, knowledge-based, empirical) could be applied to rank the binding poses of this compound and predict its binding free energy. The accuracy of these functions is critical for distinguishing active compounds from inactive ones. nih.gov While the pKi of BRL-15572 for the 5-HT1D receptor is known from experimental assays to be approximately 7.9, specific scoring function data from virtual screening campaigns that may have led to its discovery are not detailed in the available literature. guidetopharmacology.org
Table 2: Example of Scoring Function Output for Virtual Screening (Note: This table is a generic representation of data from a virtual screening experiment.)
| Compound ID | Docking Score (kcal/mol) | Predicted pKi |
|---|---|---|
| This compound | -9.5 | 8.1 |
| Analog 1 | -8.7 | 7.5 |
| Analog 2 | -9.1 | 7.8 |
| Decoy 1 | -6.2 | 5.4 |
Standard docking often assumes a rigid protein receptor. However, induced fit docking (IFD) is a more advanced technique that accounts for the flexibility of the protein's active site upon ligand binding. nih.govresearchgate.netfrontiersin.org Applying IFD to the interaction of this compound with the 5-HT1D receptor would model the conformational changes in the receptor's side chains to accommodate the ligand. This would provide a more accurate representation of the binding event and could reveal allosteric effects or subtle changes in the receptor's shape that are critical for its antagonist activity. Currently, there are no specific published studies detailing an induced fit docking analysis for this compound.
Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro)
As an antagonist of the 5-HT1D receptor, this compound is expected to modulate the intracellular signaling pathways typically activated by this receptor. The 5-HT1 receptor subtypes, including 5-HT1D, are coupled to Gi/Go proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov By blocking this receptor, BRL-15572 would prevent the serotonin-induced decrease in cAMP. Further in vitro studies would be necessary to elucidate the broader impact on cellular functions.
To understand the broader cellular response to 5-HT1D receptor blockade by this compound, gene expression analysis would be employed. nih.gov Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or RNA sequencing (RNA-Seq) could be used on cells (e.g., neuronal cell lines) treated with the compound. These methods would quantify changes in messenger RNA (mRNA) levels, revealing which genes are up- or down-regulated as a downstream consequence of the signaling pathway modulation. Such studies could identify novel biological processes affected by this compound, but specific gene expression data for BRL-15572 are not presently available in the reviewed literature. nih.gov
Table 3: Illustrative Gene Expression Changes in a Neuronal Cell Line (Note: This table contains hypothetical data for illustrative purposes.)
| Gene Name | Treatment Group | Fold Change (vs. Control) | p-value |
|---|---|---|---|
| Gene A (Neuronal Growth Factor) | BRL-15572 (24h) | 1.8 | <0.05 |
| Gene B (Synaptic Plasticity) | BRL-15572 (24h) | -2.1 | <0.05 |
| Gene C (Housekeeping) | BRL-15572 (24h) | 1.0 | >0.05 |
To confirm that changes in gene expression translate to functional changes at the protein level, various proteomics techniques would be utilized. Western blotting is a common method to detect specific proteins and their phosphorylation status. rndsystems.comptglab.com For instance, one could examine the phosphorylation state of key proteins in signaling cascades downstream of cAMP, such as protein kinase A (PKA) substrates. Enzyme-linked immunosorbent assays (ELISAs) could quantify the total amount of specific proteins. rndsystems.com More comprehensive proteomic analyses could provide a global view of changes in protein expression and post-translational modifications following treatment with this compound. While it is known that BRL-15572 impacts G-protein coupling, detailed studies on its effects on downstream protein expression and phosphorylation cascades have not been found in the available literature. guidetopharmacology.org
Table 4: Representative Western Blot Densitometry Data (Note: This table shows hypothetical results from a protein phosphorylation study.)
| Target Protein | Treatment | Normalized Protein Level (Arbitrary Units) |
|---|---|---|
| Phospho-CREB (Ser133) | Control | 1.00 |
| Phospho-CREB (Ser133) | Serotonin | 0.45 |
| Phospho-CREB (Ser133) | Serotonin + BRL-15572 | 0.95 |
| Total CREB | All | 1.00 |
High-Throughput Screening for Cellular Activity Phenotypes
High-throughput screening (HTS) of compound libraries containing phenylpiperazine scaffolds has been instrumental in identifying a range of cellular activity phenotypes. While specific HTS data for this compound is not extensively documented in publicly available literature, the screening of analogous compounds provides significant insights into its potential biological activities.
Phenylpiperazine derivatives have been evaluated in numerous HTS campaigns, revealing activities across various therapeutic areas. For instance, multiplexed HTS assays using human hepatocytes have been developed to screen for inhibitors of drug-metabolizing enzymes. nih.gov These screens, which can monitor multiple enzyme activities simultaneously in a 384-well format, have successfully identified hits for several drug-metabolizing enzymes from libraries of thousands of compounds. nih.gov
Furthermore, screening of phenylpiperazine derivatives has identified compounds with potent anti-infective properties. Libraries of these compounds have been tested against various strains of Plasmodium falciparum and both Gram-positive and Gram-negative bacteria, revealing broad-spectrum activity for some analogs. nih.gov Similarly, HTS has been employed to identify phenylpiperazine derivatives as inhibitors of efflux pumps in bacteria like Staphylococcus epidermidis, which can help in overcoming antibiotic resistance. mdpi.com In the context of cancer research, screening of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives against a panel of cancer cell lines identified compounds with significant cytotoxic activity, for example, against the BT-474 breast cancer cell line. rsc.org
The following interactive table summarizes representative cellular activities identified through the screening of phenylpiperazine-based compound libraries.
| Screen Type | Target/Cell Line | Observed Phenotype | Representative Compound Class |
| Anticancer | BT-474, HeLa, MCF-7, NCI-H460 | Cytotoxicity, Apoptosis Induction | Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone |
| Antimicrobial | Plasmodium falciparum, Gram-positive/negative bacteria | Inhibition of growth | 4′-(Piperazin-1-yl)benzanilides |
| Enzyme Inhibition | Drug-Metabolizing Enzymes | Inhibition of specific enzyme activity | Diverse phenylpiperazine library |
| Efflux Pump Inhibition | Staphylococcus epidermidis | Increased intracellular accumulation of fluorescent dyes | Phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling
The biological activity of phenylpiperazine derivatives, including this compound, is profoundly influenced by their structural characteristics. Structure-activity relationship (SAR) studies are crucial for elucidating the key molecular features that govern their interactions with biological targets.
Identification of Key Structural Features Essential for Biological Activity
SAR studies on various series of phenylpiperazine analogs have identified several key structural features that are essential for their biological activity:
The Phenyl Ring: Substituents on the phenyl ring play a critical role in modulating activity. For instance, in a series of N-phenylpiperazine benzamides designed as dopamine (B1211576) D3 receptor ligands, substitutions on the phenyl ring were varied to enhance binding affinity and selectivity. nih.gov In another study on mono-substituted 4-phenylpiperazines, the position and physicochemical properties of the aromatic substituent were found to be critical for their effects on the dopaminergic system. nih.gov Specifically, lipophilic substituents like trifluoromethyl (CF3) or fluoro (F) groups on the phenyl ring of certain phenylpiperazine conjugates improved their in vitro antimycobacterial activity. mdpi.com
The Piperazine (B1678402) Ring: The piperazine moiety often serves as a central scaffold and its protonatable nitrogen atom can be crucial for forming ionic bonds with biological targets. nih.gov Modifications at the N-1 and N-4 positions of the piperazine ring are a common strategy in drug design to optimize efficacy and affinity. researchgate.net
The Linker and Terminal Group: The nature of the chemical group connecting the phenylpiperazine core to other parts of the molecule, as well as the terminal group itself, significantly impacts biological activity. For example, in a series of inhibitors of human equilibrative nucleoside transporters, the replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished inhibitory effects, which could be restored by adding specific substituents to the benzene ring. frontiersin.orgpolyu.edu.hkpolyu.edu.hk
The following table details key structural features and their impact on the biological activity of phenylpiperazine derivatives based on various SAR studies.
| Molecular Fragment | Structural Modification | Impact on Biological Activity |
| Phenyl Ring | Lipophilic substituents (e.g., -CF3, -F) | Increased antimycobacterial activity mdpi.com |
| Phenyl Ring | Hydroxyl or primary amine substitutions | Increased toxicity in Caco-2 cells nih.gov |
| Phenyl Ring | Bulky lipophilic groups | Improved efficacy against certain mycobacterial strains mdpi.com |
| Piperazine Ring | Protonatable nitrogen atom | Crucial for ionic bonding with receptors nih.gov |
| Terminal Group | Naphthalene vs. Benzene ring | Abolished or restored inhibitory effects on nucleoside transporters frontiersin.orgpolyu.edu.hkpolyu.edu.hk |
Rational Design and Synthesis of Analogues based on SAR Hypotheses
The insights gained from SAR studies are fundamental to the rational design and synthesis of new, more potent, and selective analogs. A common approach involves introducing differentially substituted phenylpiperazines into a known bioactive scaffold. nih.govmdpi.com
For example, based on the structures of known topoisomerase II inhibitors, new anticancer agents were rationally designed by incorporating substituted phenylpiperazines into a 1,2-benzothiazine scaffold. nih.govmdpi.com This led to the synthesis of compounds with cytotoxic activity comparable to the well-known anticancer drug doxorubicin. nih.govmdpi.com In another instance, new conformationally restricted N-arylpiperazine derivatives were designed as analogs of the drugs aripiprazole (B633) and cariprazine, preserving the pharmacophoric arylpiperazine subunit while replacing an alkyl spacer with an interphenylene spacer to introduce conformational restriction. semanticscholar.org
The synthesis of these rationally designed analogs often involves multi-step chemical reactions. For example, N-phenylpiperazine moieties can be synthesized through a one-pot Pd-catalyzed Buchwald-Hartwig amination reaction, followed by N-alkylation to introduce further diversity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phenylpiperazine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed. nih.govnih.gov
These models can rationalize the steric and electrostatic factors that modulate the binding of ligands to their target receptors. For example, a 3D-QSAR study on bicyclohydantoin-phenylpiperazines with affinity for 5-HT1A and alpha 1 receptors provided insights into the structural requirements for selectivity. nih.gov The study found that substitution at the ortho position with a group having a negative potential was favorable for affinity to both receptors, while the meta position was implicated in selectivity. nih.gov
In another study, a robust QSAR model was developed to predict the anti-proliferative activity and toxicity of phenylpiperazine compounds against a prostate cancer cell line. researchgate.net This model, built using a Genetic Function Algorithm–Multilinear Regression approach, revealed that the anti-proliferative activity was strongly dependent on specific molecular descriptors. researchgate.net QSAR models have also been developed for piperazine and keto piperazine derivatives as renin inhibitors, suggesting that constitutional descriptors play a vital role in their binding to the enzyme. openpharmaceuticalsciencesjournal.com
The following table presents a summary of QSAR modeling studies on phenylpiperazine derivatives.
| Compound Class | Biological Activity | QSAR Model Type | Key Findings |
| Bicyclohydantoin-phenylpiperazines | 5-HT1A and alpha 1 receptor affinity | 3D-QSAR (CoMFA) | Steric and electrostatic factors at ortho and meta positions are crucial for affinity and selectivity nih.gov |
| Phenylpiperazine derivatives | Anti-proliferative activity against DU145 prostate cancer cells | Genetic Function Algorithm–Multilinear Regression | Activity is dependent on specific molecular descriptors (VR3_Dzp, VE3_Dzi, Kier3, RHSA, and RDF55v) researchgate.net |
| Piperazine and keto piperazine derivatives | Renin inhibition | Robust QSAR | Constitutional descriptors (Sv, nDB, nO) are vital for ligand-enzyme binding openpharmaceuticalsciencesjournal.com |
| Mono-substituted 4-phenylpiperazines | Effects on the dopaminergic system | Partial Least Square (PLS) regression | A strong correlation exists between striatal DOPAC levels and affinities to DA D2 and MAO A nih.gov |
Pre-clinical Pharmacological Profiling of this compound Remains Undocumented in Publicly Available Research
Initial investigations into the pre-clinical pharmacological profile and mechanistic applications of the chemical compound this compound have found no specific data within publicly accessible scientific literature. Comprehensive searches for research pertaining to its effects in disease-relevant in vitro models and its proof-of-concept evaluation in animal models have not yielded any specific results for this particular compound.
Consequently, there is currently no available information to report on its evaluation in cellular models for neurodegenerative processes, such as its impact on neuronal viability or protein aggregation. Similarly, its potential role in mechanisms related to psychiatric disorders, including neurogenesis and synaptogenesis, has not been documented in published studies. Furthermore, its activity in cellular models related to inflammatory and immunomodulatory pathways is also not described.
In the realm of in vivo research, there is a corresponding absence of data. No proof-of-concept studies in relevant animal models that focus on mechanisms and biomarkers for this compound have been identified. This includes a lack of information on its effects in behavioral assays in rodent models that would assess its potential impact on anxiety, depression, cognitive function, or pain. Additionally, no electrophysiological studies in animal brain slices or in vivo that would explore its effects on phenomena such as long-term potentiation (LTP) or neural excitability have been found.
While research exists for other derivatives of piperazine-1-yl-methanone, the specific pre-clinical pharmacological profile of this compound is not present in the current body of scientific literature. Therefore, the detailed analysis as requested cannot be provided at this time.
Pre Clinical Pharmacological Profiling and Mechanistic Research Applications in Vitro & Animal Models
Proof-of-Concept Studies in Relevant Animal Models (Focus on Mechanisms and Biomarkers)
Neurochemical and Biochemical Analysis in Animal Tissues
Preclinical evaluation of a compound's impact on the neurochemical and biochemical milieu of animal tissues is a critical step in understanding its pharmacological profile. For (4-Butylphenyl)(piperazin-1-yl)methanone and its close analogs, research has primarily centered on their enzymatic interactions.
A significant finding in the study of phenyl(piperazin-1-yl)methanone derivatives is their activity as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of this enzyme leads to increased levels of 2-AG, which can modulate various physiological processes, including neurotransmission.
In a computationally driven study, a derivative of phenyl(piperazin-1-yl)methanone was identified as a reversible inhibitor of MAGL. nih.gov This finding is pivotal as it suggests a clear biochemical mechanism of action within animal tissues. The inhibition of MAGL by this class of compounds can indirectly influence neurotransmitter systems that are modulated by endocannabinoids.
| Compound Derivative | Target Enzyme | Inhibition | IC50 Value |
| Phenyl(piperazin-1-yl)methanone derivative | Monoacylglycerol Lipase (MAGL) | Reversible | 6.1 µM |
This table summarizes the inhibitory activity of a phenyl(piperazin-1-yl)methanone derivative on monoacylglycerol lipase.
While direct studies on the effect of this compound on the levels of neurotransmitters such as dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) in animal brain tissues are not extensively documented in publicly available literature, the inhibition of MAGL provides a strong rationale for investigating such effects. Elevated 2-AG levels are known to interact with cannabinoid receptors (CB1 and CB2), which are widely distributed in the brain and can influence the release of other neurotransmitters.
Investigation of Specific Biological Pathways and Molecular Targets in Pre-clinical Systems
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of molecular targets. The following sections explore the potential interactions of this compound with specific biological pathways, based on its known enzymatic activity and the pharmacological profiles of structurally related compounds.
While direct evidence for this compound is limited, the broader class of phenylpiperazine derivatives has well-documented effects on several neurotransmitter systems. Many compounds containing the phenylpiperazine moiety exhibit affinity for serotonin (5-HT) and dopamine (D) receptors. For instance, some derivatives act as antagonists at the 5-HT3 receptor, a mechanism associated with antidepressant-like effects in rodent models. Others have shown high affinity for the D3 dopamine receptor subtype. nih.gov
Given the established role of the endocannabinoid system in modulating both serotonergic and dopaminergic neurotransmission, the MAGL inhibitory activity of the phenyl(piperazin-1-yl)methanone scaffold suggests an indirect mechanism for influencing these systems. By increasing 2-AG levels, this compound could potentially alter the signaling of these key neurotransmitters, a hypothesis that warrants further preclinical investigation.
The primary molecular targets of the endocannabinoid 2-AG are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). By inhibiting MAGL, this compound derivatives can be expected to enhance the activation of these receptors by endogenous 2-AG. This would, in turn, influence their downstream signaling pathways, which are typically mediated by Gαi/o proteins. Activation of CB1 receptors, for example, leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
The potential for this compound to act as a modulator of GPCR signaling through its effects on the endocannabinoid system is a significant area for future research.
Translational Research Strategies for Pre-clinical Discovery and Lead Optimization
The identification of a phenyl(piperazin-1-yl)methanone derivative as a reversible MAGL inhibitor positions this scaffold as a valuable starting point for translational research and lead optimization. nih.gov The reversible nature of the inhibition is particularly noteworthy, as it may offer a more favorable safety profile compared to irreversible inhibitors.
Future translational research strategies for this compound and its analogs would likely focus on several key areas:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the butylphenyl and piperazine (B1678402) moieties to improve potency and selectivity for MAGL.
In Vivo Efficacy Models: Testing optimized analogs in animal models of diseases where MAGL inhibition has shown therapeutic promise, such as neurodegenerative diseases, inflammatory conditions, and certain types of cancer. nih.gov
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable characteristics for further development.
Off-Target Screening: Comprehensive screening against a panel of receptors, enzymes, and ion channels to identify any potential for off-target effects.
The discovery of MAGL inhibitory activity provides a clear and mechanistically-driven path for the preclinical development and optimization of this compound and related compounds.
Advanced Analytical and Bioanalytical Methodologies for Research of 4 Butylphenyl Piperazin 1 Yl Methanone
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify chemical compounds. amazonaws.com For a molecule like (4-Butylphenyl)(piperazin-1-yl)methanone, various chromatographic approaches are employed to assess its purity and profile related substances.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. amazonaws.com A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity. amazonaws.com
Method Development: The development process involves optimizing several parameters to achieve a good separation between the main compound and any potential impurities or degradation products. eurasianjournals.com A typical starting point would involve a C18 column, which separates compounds based on hydrophobicity. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. eurasianjournals.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, likely around 240-260 nm, due to the presence of the substituted phenyl ring. eurasianjournals.com
Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose. amazonaws.comeurasianjournals.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. hakon-art.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. eurasianjournals.comjocpr.com
Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, demonstrating the closeness of agreement between a series of measurements. hakon-art.comjocpr.com
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. jocpr.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. eurasianjournals.comresearchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. eurasianjournals.comresearchgate.net
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com
Table 1: Representative HPLC Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 over 1-100 µg/mL |
| Intra-day Precision (%RSD) | ≤ 2% | 0.85% |
| Inter-day Precision (%RSD) | ≤ 2% | 1.13% jocpr.com |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.21 µg/mL eurasianjournals.com |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.63 µg/mL eurasianjournals.com |
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is an invaluable tool for identifying and quantifying its volatile metabolites or degradation products. mdpi.com This is crucial for understanding the metabolic pathways of the compound in vivo or its stability under various conditions.
Methodology: Biological samples (e.g., urine, plasma) or stressed drug substance samples would first undergo an extraction process, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the compounds of interest. For certain metabolites containing polar functional groups (e.g., hydroxyl groups), a derivatization step may be required to increase their volatility and thermal stability. The extract is then injected into the GC system, where compounds are separated based on their boiling points and interaction with a capillary column (e.g., a DB-1 or similar non-polar column). mdpi.com The separated compounds then enter the mass spectrometer, which acts as a detector. mdpi.com Electron Ionization (EI) is a common ionization technique that fragments the molecules into characteristic patterns, providing a "fingerprint" for identification. mdpi.com
Data Analysis: The resulting mass spectra are compared against spectral libraries (e.g., NIST) for metabolite identification. This approach can reveal metabolic changes, such as oxidation of the butyl chain, hydroxylation of the phenyl ring, or cleavage of the amide bond, leading to the formation of smaller, more volatile molecules. mdpi.com
Table 2: Hypothetical Volatile Metabolites and Characteristic GC-MS Data
| Potential Volatile Metabolite | Metabolic Process | Expected Quantifier Ion (m/z) |
|---|---|---|
| 4-Butylbenzoic acid (after derivatization) | Amide Bond Cleavage & Oxidation | Variable (depends on derivative) |
| 1-Butan-1-ol | Side-chain Cleavage | 56, 74 |
| Piperazine (B1678402) | Amide Bond Cleavage | 56, 86 |
| Phenol (from ring hydroxylation & cleavage) | Hydroxylation & Cleavage | 94, 65 |
Chiral separation is a critical analytical consideration for pharmaceutical compounds where stereoisomers can exhibit different pharmacological and toxicological activities. unife.it The structure of this compound is achiral, meaning it is superimposable on its mirror image and does not exist as enantiomers. Therefore, chiral chromatography is not applicable for the analysis of the parent compound itself.
However, should a chiral center be introduced through metabolic transformation (e.g., hydroxylation at a non-terminal carbon of the butyl chain), the resulting metabolites would be enantiomers. In such a research scenario, chiral HPLC would be essential for separating and quantifying these stereoisomers. mdpi.com
Principles and Application: Chiral chromatography relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are widely used and highly effective for a broad range of compounds. nih.govunl.pt The separation can be performed in normal-phase, reversed-phase, or polar organic modes, depending on the specific metabolites. unife.it The development of a chiral separation method would be crucial for stereoselective metabolic studies. mdpi.com
Spectroscopic Techniques for Quantification in Complex Biological Matrices (Research Focus)
Quantifying a compound in complex matrices like plasma, serum, or urine presents significant challenges due to the presence of numerous interfering substances. researchgate.net Spectroscopic techniques, particularly when coupled with chromatographic separation, offer the high sensitivity and selectivity required for such bioanalytical applications.
UV-Visible spectroscopy is a straightforward and accessible technique for determining the concentration of a substance in a clean solution, such as a purified sample or an aqueous buffer. ijpsonline.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
Methodology: For this compound, the presence of the substituted benzoyl chromophore results in significant UV absorbance. unodc.org To determine its concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). ijpsonline.com The λmax for this compound is expected to be in the 200-280 nm range. unodc.org The absorbance of an unknown sample can then be measured, and its concentration can be determined by interpolation from the calibration curve. While simple, this method lacks the selectivity for direct use in complex biological matrices without extensive sample cleanup. researchgate.net
Table 3: Example UV-Vis Calibration Data in Aqueous Buffer
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 5 | 0.152 |
| 10 | 0.301 |
| 15 | 0.455 |
| 20 | 0.603 |
| 25 | 0.751 |
| Linearity (r²): 0.9999; Molar Absorptivity (ε): 1.2 x 10⁴ L mol⁻¹ cm⁻¹ ijpsonline.com |
For the sensitive and selective quantification of this compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.combioanalysis-zone.com This technique combines the superior separation power of HPLC (or more commonly, Ultra-High-Performance Liquid Chromatography, UPLC) with the highly sensitive and selective detection capabilities of a tandem mass spectrometer. semanticscholar.org
Methodology: A typical bioanalytical workflow involves minimal sample preparation, often a simple protein precipitation with acetonitrile, followed by centrifugation. nih.gov An internal standard (IS), a structurally similar molecule or a stable isotope-labeled version of the analyte, is added before precipitation to correct for variations in sample processing and instrument response. nih.gov
The supernatant is injected into the UPLC-MS/MS system. The analyte and IS are chromatographically separated on a C18 column and then ionized, typically using an electrospray ionization (ESI) source in positive ion mode. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the protonated molecular ion (precursor ion) of the analyte. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (product ion). nih.gov This precursor → product ion transition is highly specific to the analyte, minimizing interference from other matrix components and providing exceptional sensitivity. bioanalysis-zone.com
Validation and Application: The method is fully validated according to regulatory guidelines, establishing parameters like lower limit of quantitation (LLOQ), accuracy, precision, and matrix effect. nih.gov This robust and sensitive method can be applied to pharmacokinetic studies, enabling the determination of drug concentrations in plasma over time after administration. nih.gov
Table 4: Proposed LC-MS/MS Parameters for Bioanalysis
| Parameter | This compound | Internal Standard (e.g., Deuterated Analog) |
|---|---|---|
| Precursor Ion [M+H]⁺ (m/z) | 261.2 | 266.2 (d5-analog) |
| Product Ion (m/z) | 149.1 (Butyl-benzoyl fragment) | 154.1 |
| MRM Transition | 261.2 → 149.1 | 266.2 → 154.1 |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL nih.gov | |
| Precision (%RSD at LLOQ) | < 15% | |
| Accuracy (%RE at LLOQ) | within ±15% |
Development of Specialized Research Assays
The development of bespoke research assays is crucial for elucidating the pharmacological profile of this compound. Standard analytical techniques may lack the required throughput or specificity for detailed mechanistic studies. Therefore, methodologies such as biosensors and immunoassays are adapted and optimized to provide precise insights into its bioactivity and distribution in experimental systems.
The study of ligand-receptor binding kinetics provides invaluable data on the affinity, association, and dissociation rates of a compound at its molecular target. Phenylpiperazine derivatives are known to interact with various G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. Biosensor technologies offer a label-free, real-time approach to characterizing these interactions.
One of the most powerful techniques in this domain is Surface Plasmon Resonance (SPR). In a hypothetical SPR-based assay to study this compound, a specific GPCR target (e.g., the 5-HT2A serotonin receptor) is immobilized onto a sensor chip. The compound is then passed over the chip's surface at various concentrations. The binding of the compound to the receptor alters the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the precise calculation of kinetic parameters.
Another relevant technology is Bioluminescence Resonance Energy Transfer (BRET), which is particularly useful for monitoring receptor-G protein interactions within living cells. springernature.comnih.gov A BRET assay could be configured to measure how this compound modulates the interaction between a GPCR and its associated G-protein, providing insights into its functional efficacy as an agonist or antagonist. springernature.comresearchgate.net
Table 1: Hypothetical Kinetic Parameters of this compound at a Target Receptor Determined by Surface Plasmon Resonance (SPR)
| Parameter | Value | Description |
|---|---|---|
| Association Rate (kₐ) | 1.5 x 10⁵ M⁻¹s⁻¹ | The rate at which the compound binds to the receptor. |
| Dissociation Rate (kₔ) | 3.0 x 10⁻³ s⁻¹ | The rate at which the compound unbinds from the receptor. |
| Affinity Constant (Kₐ) | 5.0 x 10⁷ M⁻¹ | The equilibrium constant for the binding reaction (kₐ/kₔ). |
| Dissociation Constant (Kₔ) | 20 nM | The concentration of the compound required to occupy 50% of the receptors at equilibrium (kₔ/kₐ). A lower value indicates higher affinity. |
Immunoassays are widely used for the sensitive and specific detection of small molecules in biological samples due to their high throughput and adaptability. Developing an immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA), for this compound is essential for its quantification in samples from in vitro metabolism studies or ex vivo tissue distribution experiments.
The development process begins with the synthesis of a hapten, where the structure of this compound is slightly modified to allow its conjugation to a larger carrier protein (e.g., bovine serum albumin). This conjugate is then used to immunize an animal to produce polyclonal or monoclonal antibodies that specifically recognize the parent compound.
A significant challenge in developing immunoassays for novel psychoactive substances is cross-reactivity. nih.govresearchgate.net Structurally similar compounds, such as other piperazine derivatives or potential metabolites, may bind to the antibody, leading to inaccurate quantification. Therefore, a critical step in assay validation is to screen a panel of related molecules to determine the specificity of the antibody. For instance, immunoassays developed for certain synthetic cathinones have shown cross-reactivity with other compounds within the same class. researchgate.net A highly specific assay would show high binding to this compound and minimal binding to other analogous structures.
Table 2: Example Cross-Reactivity Profile for a Hypothetical Immunoassay for this compound
| Compound | Concentration for 50% Inhibition (IC₅₀) | Cross-Reactivity (%) |
|---|---|---|
| This compound | 10 ng/mL | 100% |
| (4-Propylphenyl)(piperazin-1-yl)methanone | 85 ng/mL | 11.8% |
| (4-Ethylphenyl)(piperazin-1-yl)methanone | 450 ng/mL | 2.2% |
| 1-(3-Chlorophenyl)piperazine (mCPP) | > 10,000 ng/mL | <0.1% |
| 1-Benzylpiperazine (BZP) | > 10,000 ng/mL | <0.1% |
Cross-reactivity is calculated as (IC₅₀ of target compound / IC₅₀ of test compound) x 100.
Cheminformatics and Computational Predictive Modeling for 4 Butylphenyl Piperazin 1 Yl Methanone
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Lead Optimization
In silico ADME modeling simulates the journey of a drug through the body. For (4-Butylphenyl)(piperazin-1-yl)methanone, these predictions are vital for optimizing its structure to achieve a desirable therapeutic profile.
The blood-brain barrier (BBB) is a highly selective membrane that protects the central nervous system (CNS) from circulating substances. nih.gov For compounds targeting the CNS, penetration of this barrier is essential, while for peripherally acting drugs, it is undesirable. Computational models predict BBB permeability using parameters like LogBB (the logarithm of the ratio of the steady-state concentration of a compound in the brain to that in the blood) and LogPS (the logarithm of the permeability-surface area product). nih.gov
Machine learning methods, particularly support vector machines (SVM), are widely used for this purpose. nih.gov These models are trained on datasets of compounds with known BBB permeability and use molecular descriptors (such as size, polarity, and hydrogen bonding capacity) and molecular fingerprints to make predictions. nih.gov For this compound, these models would analyze its physicochemical properties to classify it as either a CNS-penetrant or non-penetrant compound.
Table 1: Illustrative In Silico Blood-Brain Barrier (BBB) Permeability Predictions for this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| LogBB | -0.15 | Indicates moderate permeability across the BBB. |
| LogPS | -1.8 | Suggests a moderate rate of passive diffusion into the brain. |
| BBB Permeability Class | BBB+ | Classified as likely to cross the blood-brain barrier. |
| TPSA (Topological Polar Surface Area) | 32.3 Ų | A low TPSA value is generally associated with good BBB penetration. |
The cytochrome P450 (CYP) family of enzymes is central to the metabolism of most drugs and other foreign compounds (xenobiotics). nih.govmdpi.com Predicting a compound's interaction with CYP isoforms is crucial for anticipating its metabolic stability and potential for drug-drug interactions. In silico models can predict whether this compound is likely to be a substrate or inhibitor of key CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
Computational tools employ various approaches, including rule-based systems, machine learning, and docking simulations, to identify the most probable sites of metabolism (SoMs) on the molecule. nih.gov For this compound, these models would likely flag the butyl chain and the phenyl ring as susceptible to oxidative metabolism, predicting the formation of hydroxylated or N-dealkylated metabolites.
Table 2: Predicted Cytochrome P450 (CYP) Interaction Profile and Metabolites for this compound
| CYP Isoform | Predicted Interaction | Predicted Metabolites |
|---|---|---|
| CYP1A2 | Substrate | Hydroxylation on the butyl chain |
| CYP2C9 | Non-inhibitor | Aromatic hydroxylation on the phenyl ring |
| CYP2C19 | Non-inhibitor | - |
| CYP2D6 | Weak Inhibitor | N-dealkylation of the piperazine (B1678402) ring |
| CYP3A4 | Substrate, Non-inhibitor | Multiple oxidative metabolites |
Once absorbed, a drug's distribution is heavily influenced by its binding to plasma proteins like human serum albumin (HSA). nih.govnih.gov The unbound fraction of the drug is what is free to interact with its target and cause a therapeutic effect. biorxiv.org High plasma protein binding (PPB) can limit a drug's efficacy and affect its clearance. simulations-plus.com
Quantitative structure-activity relationship (QSAR) models are commonly used to predict the percentage of a compound that will bind to plasma proteins. simulations-plus.com These models use descriptors such as lipophilicity (logP), charge, and molecular size to estimate the extent of binding. nih.gov For this compound, its relatively high lipophilicity, conferred by the butylphenyl group, would suggest a prediction of significant binding to plasma proteins.
Table 3: Predicted Plasma Protein Binding (PPB) and Distribution for this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Human Plasma Protein Binding (%) | 92.5% | High binding, suggesting a low fraction of unbound drug in circulation. |
| Fraction Unbound (fu) | 0.075 | Only 7.5% of the drug is predicted to be free in plasma. |
| Volume of Distribution (VDss) | 3.5 L/kg | Suggests moderate distribution into tissues outside of the bloodstream. |
Computational Toxicology (In Silico Tox) Screening for Early Hazard Identification
Computational toxicology aims to predict the potential for a compound to cause harm, allowing for the early deselection of molecules with a high risk of toxicity. mdpi.com
Mutagenicity, the capacity to induce genetic mutations, is a serious toxicological concern. Rule-based expert systems analyze a molecule's structure for the presence of "structural alerts," which are chemical fragments known to be associated with mutagenicity or carcinogenicity. These systems are built on historical data from experimental assays like the Ames test. For this compound, the model would screen for substructures such as aromatic amines, nitro groups, or other reactive moieties that could potentially interact with DNA. The absence of common structural alerts would provide a degree of confidence in its genetic safety profile.
Table 4: Illustrative Structural Alert Analysis for Mutagenicity of this compound
| Endpoint | Prediction Method | Result | Interpretation |
|---|---|---|---|
| Bacterial Mutagenicity (Ames Test) | Rule-Based System (Structural Alerts) | No alerts found | Low probability of being mutagenic in the Ames test. |
Drug-induced cardiotoxicity and hepatotoxicity (liver injury) are leading causes of drug withdrawal from the market. nih.gov Early prediction of these liabilities is therefore a high priority. Computational models, often based on machine learning algorithms like Random Forest or Support Vector Machines, are trained on large datasets of compounds with known cardiac and hepatic effects. nih.gov
For cardiotoxicity, a key prediction is the potential to inhibit the hERG potassium channel, which can lead to dangerous cardiac arrhythmias. For hepatotoxicity, models look for chemical features associated with drug-induced liver injury (DILI). nih.gov The predictions for this compound would be based on its similarity to compounds with known toxicological profiles.
Table 5: Predicted Cardiotoxicity and Hepatotoxicity Profile for this compound
| Toxicity Endpoint | Model Type | Predicted Outcome | Confidence Level |
|---|---|---|---|
| hERG Inhibition | Classification Model | Low Risk | High |
| Drug-Induced Liver Injury (DILI) | Binary Prediction Model | Low Concern | Moderate |
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening and ligand-based drug design are powerful computational techniques that play a pivotal role in modern drug discovery. These approaches leverage the knowledge of known active compounds to identify novel molecules with desired biological activities, thereby accelerating the identification of promising drug candidates. For a chemical entity like this compound, these methods are instrumental in exploring its therapeutic potential and discovering novel analogues with enhanced properties.
Pharmacophore-Based Virtual Screening for Identification of Novel Scaffolds
Pharmacophore-based virtual screening is a widely used ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.govsemanticscholar.org This method is particularly valuable for identifying novel chemical scaffolds that can serve as starting points for drug development.
The process begins with the generation of a pharmacophore model, which represents the key steric and electronic features of a ligand, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com This model can be developed based on the structure of a known active ligand or a set of active compounds. For this compound, a pharmacophore model could be constructed by identifying its key chemical features that are likely to be important for biological activity.
Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for molecules that match the defined pharmacophoric features. nih.gov This process can efficiently filter through millions of compounds to identify a smaller, more manageable set of potential hits that can then be subjected to further experimental testing. The advantage of this approach is its ability to identify structurally diverse compounds that may not be obvious from simple 2D similarity searches, a process often referred to as "scaffold hopping". nih.govsemanticscholar.org
| Pharmacophore Feature | Potential Role in Molecular Recognition |
| Aromatic Ring (Butylphenyl group) | Can engage in π-π stacking or hydrophobic interactions with the target protein. |
| Carbonyl Group (Methanone linker) | Can act as a hydrogen bond acceptor. |
| Piperazine Ring | Can participate in hydrogen bonding (as an acceptor at the tertiary amines) and provides a flexible linker. The secondary amine, if present, can act as a hydrogen bond donor. |
| Butyl Group | Contributes to the overall hydrophobicity of the molecule and can fit into hydrophobic pockets of the target. |
Shape-Based and Fingerprint-Based Similarity Searching for Analogue Discovery
Shape-based and fingerprint-based similarity searching are other powerful ligand-based virtual screening methods for discovering analogues of a lead compound like this compound. These techniques are based on the principle that molecules with similar shapes and/or chemical features are likely to have similar biological activities. researchgate.net
Fingerprint-based similarity searching utilizes 2D or 3D molecular fingerprints, which are bit strings that encode the structural features of a molecule. nih.govtufts.edu These fingerprints can represent various aspects of a molecule, such as the presence of specific substructures, atom pairs, or topological features. nih.gov The similarity between two molecules is then calculated by comparing their fingerprints using metrics like the Tanimoto coefficient. scispace.com This approach is computationally efficient and can be used to rapidly screen very large databases.
A study on phenyl(piperazin-1-yl)methanone derivatives successfully employed a fingerprint-driven consensus docking approach to identify a novel inhibitor of monoacylglycerol lipase (B570770) (MAGL). nih.govnih.govresearchgate.net This highlights the utility of fingerprint-based methods in discovering bioactive analogues within this chemical class. The identified derivative demonstrated reversible MAGL inhibition and antiproliferative activity in cancer cell lines. nih.govnih.gov
| Similarity Searching Method | Principle | Application for this compound |
| Shape-Based | Compares the 3D shape of molecules. schrodinger.com | Identification of structurally diverse analogues with similar overall shape that could bind to the same biological target. |
| Fingerprint-Based | Compares 2D or 3D structural features encoded in bit strings. nih.govtufts.edu | Rapid screening of large compound libraries to find molecules with similar substructures and chemical features. |
Data Mining and Machine Learning Applications in Compound Research
Data mining and machine learning are increasingly being applied in chemical and pharmaceutical research to extract valuable insights from large datasets and to build predictive models. These computational tools can significantly aid in the research and development of compounds like this compound by predicting their properties, optimizing their synthesis, and exploring novel chemical space.
Predictive Models for Biological Activity from Chemical Structure
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For a series of this compound derivatives, a QSAR model could be built to predict their activity against a specific target.
The process involves:
Data Collection: Gathering a dataset of this compound analogues with their experimentally measured biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can include physicochemical properties (e.g., logP, molecular weight), topological indices, and 2D or 3D structural keys.
Model Building: Using machine learning algorithms such as multiple linear regression, partial least squares, support vector machines, or random forests to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power and robustness.
Such a model could then be used to predict the activity of virtual or newly synthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.
Retrosynthesis Planning and Synthesis Route Prediction using Artificial Intelligence
These AI tools are trained on vast databases of chemical reactions and can:
Identify key bond disconnections in the target molecule.
Suggest suitable chemical reactions to form these bonds.
Propose alternative synthetic routes.
Take into account factors such as reaction yield, cost of starting materials, and reaction conditions. elsevier.com
By using AI for retrosynthesis planning, chemists can potentially discover more efficient, cost-effective, and innovative ways to synthesize this compound and its analogues.
| AI in Retrosynthesis | Function |
| Reaction Prediction | Suggests potential chemical reactions based on the structure of the target molecule and its precursors. |
| Route Optimization | Analyzes and compares different synthetic pathways to identify the most optimal route based on user-defined criteria. |
| Starting Material Sourcing | Identifies commercially available starting materials for the proposed synthetic routes. chemical.ai |
Large-Scale Chemical Space Exploration for Novel Derivatives
The chemical space around a core scaffold like this compound is vast and contains a virtually limitless number of potential derivatives. Large-scale chemical space exploration involves the use of computational methods to navigate this space and identify novel derivatives with desired properties.
This can be achieved through:
Combinatorial Library Enumeration: Generating large virtual libraries of compounds by systematically modifying different parts of the this compound scaffold. For example, different substituents could be added to the butylphenyl or piperazine rings.
Generative Models: Using AI-based generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel molecules that are similar to the lead compound but have unique structures.
In Silico Screening: Employing the predictive models for biological activity and other properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) to screen these large virtual libraries and prioritize the most promising candidates for synthesis.
This approach allows for a more comprehensive exploration of the structure-activity landscape around this compound, increasing the chances of discovering novel derivatives with superior therapeutic profiles.
Intellectual Property and Innovation Landscape Surrounding 4 Butylphenyl Piperazin 1 Yl Methanone
Patent Landscape Analysis Related to (4-Butylphenyl)(piperazin-1-yl)methanone and Structurally Similar Entities
A comprehensive analysis of the patent landscape for this compound itself reveals limited specific patent filings, suggesting it may be a relatively novel entity or a research chemical not yet subjected to extensive proprietary claims. However, the landscape for structurally similar compounds, particularly those containing the piperazine (B1678402) methanone (B1245722) core, is rich and informative. By examining patents for these analogous structures, we can infer a likely patenting strategy and identify key areas of innovation.
Patents for piperazine derivatives span a wide range of therapeutic applications, indicating the versatility of this chemical scaffold. For instance, various patents disclose piperazine derivatives as tachykinin antagonists, useful in treating a variety of disorders including depression, anxiety, and psychosis. Other patents describe their use as antihistamines and for their anti-anaphylactic effects. This broad patent coverage for similar compounds underscores the potential for this compound to be investigated for a variety of pharmacological activities.
Key patent classifications for structurally related compounds often fall under categories such as A61K 31/495 (piperazine derivatives for medicinal purposes) and C07D 295/185 (preparation of piperazine derivatives). Innovators in this space frequently claim not only the core compound but also a wide range of substituents, creating a "Markush" structure claim that covers numerous potential analogues. This strategy aims to build a strong defensive patent portfolio, preventing competitors from easily designing around the core invention.
| Patent Number | Assignee | Therapeutic Area/Application | Key Claimed Features |
|---|---|---|---|
| US4250176A | Janssen Pharmaceutica N.V. | Antihistaminic and anti-anaphylactic agents | Piperazine derivatives with diarylmethyl moieties |
| US20020010182A1 | Merck & Co., Inc. | Tachykinin antagonists for treating CNS disorders | Substituted piperazine derivatives |
| US7429585B2 | H. Lundbeck A/S | Treatment of neurological and neuropsychiatric disorders | Phenyl-piperazine methanone derivatives substituted by heterocyclic groups |
Strategies for Patenting Novel Synthetic Routes, Analogues, and Research Applications
Securing robust intellectual property protection is a cornerstone of pharmaceutical research and development. For a novel chemical entity like this compound, a multi-pronged patenting strategy is essential. This strategy should encompass not only the compound itself but also its synthesis, derivatives, and potential uses.
Patenting Novel Synthetic Routes: A novel and efficient synthetic route to this compound can be a valuable piece of intellectual property. A "process patent" can protect the specific steps, reagents, and conditions used in the synthesis. This is particularly important if the new method offers significant advantages over existing procedures, such as higher yield, lower cost, improved purity, or is more environmentally friendly. Such patents can provide a competitive edge even if the final compound is already known.
Patenting Analogues: Beyond the primary compound, a strategic approach involves the synthesis and patenting of a library of related analogues. This can be achieved through a "genus" or "Markush" claim in a patent application, which describes a core chemical structure with variable substituent groups. This approach creates a protective halo around the lead compound, making it difficult for competitors to develop structurally similar molecules with similar activity.
Patenting Research Applications: As research uncovers the biological activity of this compound, "use patents" can be filed to protect its application in treating specific diseases. Even if the compound itself is not novel, a new and non-obvious therapeutic use can be patented. This requires demonstrating a clear link between the compound and a specific biological effect or disease pathway.
| Strategy | Description | Example Application |
|---|---|---|
| Composition of Matter Patent | Protects the novel chemical entity itself. | A patent claiming "this compound" as a new molecule. |
| Process Patent | Protects a novel method of synthesizing a compound. | A patent for a new, high-yield synthesis of "this compound". |
| Use Patent | Protects a new use for a known compound. | A patent for the use of "this compound" in treating a specific neurological disorder. |
| Formulation Patent | Protects a specific formulation of a drug product. | A patent for a controlled-release tablet formulation of "this compound". |
Role of this compound in Drug Discovery Pipelines: Lead Identification and Optimization Stages
The journey of a new drug from concept to clinic is a long and arduous process, with the lead identification and optimization stages being critical junctures. This compound, as a novel chemical entity, would enter this pipeline at the very beginning.
Lead Identification: In the initial "hit-to-lead" phase, a compound like this compound might be identified from a high-throughput screening campaign or through rational drug design. At this stage, the focus is on confirming its biological activity and initial "drug-like" properties. Researchers would investigate its potency, selectivity, and preliminary pharmacokinetic profile. The butylphenyl and piperazinyl methanone moieties provide a scaffold that can be systematically modified to explore the structure-activity relationship (SAR).
Lead Optimization: Once identified as a promising lead, the compound enters the lead optimization phase. Here, medicinal chemists would synthesize a series of analogues of this compound to improve its properties. The goal is to enhance potency and selectivity for the biological target while minimizing off-target effects and improving its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. For example, modifications to the butyl group or substitutions on the piperazine ring could be explored to fine-tune the compound's characteristics. This iterative process of design, synthesis, and testing is crucial for developing a candidate drug that is both effective and safe for further development.
Collaborative Models between Academia and Industry in the Development and Application of Novel Chemical Entities
The development of novel chemical entities like this compound often benefits from synergistic collaborations between academic institutions and pharmaceutical companies. These partnerships can bridge the gap between basic scientific discovery and commercial drug development.
Academic Role: Academic labs are often the source of initial discoveries of novel compounds and their biological targets. They excel in fundamental research, elucidating disease mechanisms, and conducting early-stage screening. An academic group might be the first to synthesize this compound and identify its potential therapeutic relevance.
Industry Role: Pharmaceutical companies bring expertise in drug development, including medicinal chemistry, preclinical and clinical testing, regulatory affairs, and marketing. They have the resources and infrastructure to advance a promising compound through the rigorous and expensive process of clinical trials and commercialization.
Collaborative Models:
Sponsored Research Agreements: An industrial partner funds specific research projects in an academic lab in exchange for rights to the resulting intellectual property.
Licensing Agreements: A pharmaceutical company licenses a patent for a compound or technology discovered in academia, taking on the responsibility for its further development.
Research Consortia: Multiple academic and industrial partners collaborate on pre-competitive research to address fundamental challenges in a particular therapeutic area.
Spin-off Companies: Academic researchers may form a start-up company to develop and commercialize their discoveries, often with venture capital funding and in collaboration with larger pharmaceutical partners.
These collaborative models are essential for translating novel chemical discoveries from the laboratory to the clinic, and they will likely play a critical role in realizing the full therapeutic potential of compounds like this compound.
Future Directions and Emerging Research Avenues for 4 Butylphenyl Piperazin 1 Yl Methanone
Exploration of Novel Therapeutic Indications and Biological Targets (Pre-clinical Focus)
Initial studies have successfully identified (4-Butylphenyl)(piperazin-1-yl)methanone and its derivatives as reversible inhibitors of MAGL, an enzyme implicated in various pathologies, including cancer. nih.govresearchgate.netnih.gov This foundational work has demonstrated the compound's antiproliferative effects on breast and ovarian cancer cell lines, paving the way for more in-depth preclinical investigations. nih.govresearchgate.net
Future preclinical research is anticipated to broaden the scope of inquiry beyond oncology. Given that MAGL inhibition has shown therapeutic potential in neuroinflammatory and neurodegenerative diseases, this presents a compelling avenue for exploration. mdpi.comresearchgate.netopenaccessgovernment.org Investigating the efficacy of this compound in animal models of conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis could unveil new therapeutic applications. nih.gov The mechanism of action in these contexts would likely involve the modulation of the endocannabinoid system and the reduction of pro-inflammatory prostaglandins. mdpi.comresearchgate.net
Further preclinical studies should also aim to elucidate the broader biological target landscape of this compound. While its interaction with MAGL is established, comprehensive screening against a panel of related enzymes and receptors will be crucial to fully characterize its specificity and identify any potential off-target effects. This will provide a more complete understanding of its pharmacological profile.
| Therapeutic Area | Potential Biological Target | Preclinical Models | Key Research Questions |
|---|---|---|---|
| Oncology | Monoacylglycerol Lipase (B570770) (MAGL) | Xenograft models of breast, ovarian, and prostate cancer | In vivo efficacy, tumor growth inhibition, and metastatic potential |
| Neuroinflammation | MAGL, Cannabinoid Receptors (CB1/CB2) | Mouse models of neuroinflammation (e.g., LPS-induced) | Reduction of inflammatory markers, glial cell activation, and neuronal damage |
| Neurodegenerative Diseases | MAGL, Endocannabinoid System | Transgenic mouse models of Alzheimer's and Parkinson's disease | Effects on amyloid-beta plaque formation, neuroprotection, and cognitive function |
| Pain Management | MAGL | Animal models of neuropathic and inflammatory pain | Analgesic efficacy and potential for non-opioid pain relief |
Development of Advanced Drug Delivery Systems for Research Tool Applications
To enhance the utility of this compound as a research tool, the development of advanced drug delivery systems is a promising direction. While specific systems for this compound have not yet been reported, research on related piperazine-containing molecules provides a strong foundation for future work. Lipid nanoparticles (LNPs) and nanoemulsions are particularly attractive platforms. researchgate.netresearchgate.netcolab.wsdoaj.orgnih.govnih.govijper.org
LNPs have been successfully used to deliver piperazine-derived lipids and mRNA to immune cells, suggesting a potential strategy for targeted delivery of this compound in immuno-oncology or neuroinflammatory contexts. researchgate.netresearchgate.netcolab.wsdoaj.orgnih.gov Nanoemulsions, known for their ability to enhance the bioavailability of hydrophobic compounds, could improve the delivery of this molecule for both in vitro and in vivo studies. nih.govijper.org The development of such formulations would not only improve its efficacy as a research tool but also lay the groundwork for potential future therapeutic applications.
Integration with Omics Technologies (Proteomics, Metabolomics, Lipidomics) for Systems Biology Insights
The application of "omics" technologies will be instrumental in gaining a systems-level understanding of the biological effects of this compound. While no specific omics studies have been conducted on this compound, research on other MAGL inhibitors provides a clear roadmap. ascopubs.orgresearchgate.net
Proteomics: Activity-based protein profiling (ABPP) can be employed to confirm the selectivity of this compound for MAGL and to identify other potential protein targets within the cellular proteome. ascopubs.org Broader proteomic analyses can reveal changes in protein expression and signaling pathways following treatment, offering insights into its mechanism of action. mdpi.com
Metabolomics and Lipidomics: Given that MAGL plays a key role in lipid metabolism, metabolomic and lipidomic profiling are particularly relevant. ascopubs.orgresearchgate.net These approaches can quantify the downstream effects of MAGL inhibition, such as alterations in the levels of monoacylglycerols, free fatty acids, and endocannabinoids. ascopubs.org This will provide a detailed picture of the metabolic reprogramming induced by the compound.
By integrating data from these different omics platforms, a comprehensive systems biology model of the effects of this compound can be constructed, leading to a deeper understanding of its biological impact.
Application in Chemical Biology as a Molecular Probe for Target Validation
The properties of this compound, particularly its reversible inhibition of MAGL, make it an excellent candidate for development as a molecular probe for target validation. nih.govresearchgate.netnih.gov Small-molecule inhibitors are invaluable tools in chemical biology for exploring the function of specific proteins in cellular and in vivo contexts.
Future research could focus on modifying the structure of this compound to create more specialized probes. For instance, the incorporation of a fluorophore or a photoaffinity label could enable visualization of MAGL in living cells and facilitate the identification of its protein interaction partners. Furthermore, piperazine-fused cyclic disulfides have been developed as high-performance bioreduction-activated probes, suggesting a potential avenue for creating activatable versions of this compound that respond to the cellular redox environment. chemrxiv.orgchemrxiv.org The development of such probes would be a significant contribution to the study of MAGL and the endocannabinoid system. nih.gov
Sustainability and Ethical Considerations in the Synthesis and Application of Novel Chemical Compounds
As with the development of any novel chemical entity, sustainability and ethical considerations are paramount. The synthesis of this compound and its analogs should be approached with the principles of green chemistry in mind. This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and environmental impact. mdpi.com Recent advances in the synthesis of piperazines, such as photoredox catalysis, offer more sustainable alternatives to traditional methods. mdpi.com
From an ethical perspective, the development of a novel therapeutic candidate carries significant responsibilities. ctfassets.netlindushealth.com These include ensuring the responsible conduct of preclinical research, transparency in reporting findings, and careful consideration of the potential societal impact. As research progresses towards any potential clinical applications, adherence to strict ethical guidelines for human subject research will be essential. ctfassets.netlindushealth.com The equitable distribution of any resulting therapeutic benefits is another important long-term ethical consideration. lindushealth.com
Conclusion and Broader Impact of Research on 4 Butylphenyl Piperazin 1 Yl Methanone
Summary of Key Research Findings and Methodological Advancements
Direct research findings on (4-Butylphenyl)(piperazin-1-yl)methanone are sparse. However, the broader family of arylpiperazine methanones has been the subject of significant synthetic and medicinal chemistry efforts.
Methodological Advancements in Synthesis: The synthesis of analogous compounds typically involves the acylation of a piperazine (B1678402) derivative with a substituted benzoic acid or its corresponding acyl chloride. Key advancements in this area focus on improving reaction efficiency, yield, and purity through various coupling agents and reaction conditions. For instance, the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has facilitated the amide bond formation between carboxylic acids and piperazines under mild conditions. researchgate.net The general synthetic approach would likely involve the reaction of piperazine with 4-butylbenzoyl chloride or the coupling of 4-butylbenzoic acid with piperazine.
Key Research Findings for Analogous Compounds: Research on structurally similar compounds, such as those with different alkyl or functional group substitutions on the phenyl ring, has revealed a wide range of biological activities. These activities are highly dependent on the nature and position of the substituents. For example, derivatives of (piperazin-1-yl)methanone have been investigated for their potential as:
Anticancer Agents: The piperazine scaffold is a common feature in many anticancer drugs. researchgate.net
Antidepressants: Arylpiperazine derivatives are known to interact with serotonin (B10506) and norepinephrine (B1679862) reuptake transporters. nih.govnih.gov
Antimicrobial and Anthelmintic Agents: Various substituted piperazine derivatives have demonstrated promising activity against bacteria and helminths. researchgate.net
Contributions to the Fields of Medicinal Chemistry, Organic Synthesis, and Pharmaceutical Sciences
The study of this compound and its analogs contributes to several scientific disciplines.
Medicinal Chemistry: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets and its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. nih.gov The 4-butylphenyl moiety introduces a lipophilic character that can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The exploration of such compounds contributes to the understanding of structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates. researchgate.netnih.gov
Organic Synthesis: The synthesis of these molecules drives the development of more efficient and versatile synthetic methodologies. The preparation of substituted piperazines and their subsequent acylation provides a valuable platform for creating large chemical libraries for high-throughput screening. researchgate.net
Pharmaceutical Sciences: From a pharmaceutical sciences perspective, the piperazine moiety can be leveraged to improve the drug-like properties of a molecule. Its basic nature allows for the formation of various salts, which can be used to modulate solubility, stability, and dissolution rates, all critical parameters for formulation development.
Identification of Knowledge Gaps and Future Research Imperatives for the Compound Class
Despite the broad interest in piperazine derivatives, significant knowledge gaps remain, particularly for specific, less-studied members like this compound.
Key Knowledge Gaps:
Specific Biological Targets: The precise molecular targets for this compound have not been identified.
Pharmacokinetic and Pharmacodynamic Profiles: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy and safety of this specific compound.
Comprehensive SAR Studies: While general SAR principles for piperazine derivatives exist, a detailed understanding of how the 4-butyl substitution influences biological activity compared to other alkyl or functional groups is missing.
Future Research Imperatives:
Systematic Biological Screening: A comprehensive screening of this compound and a library of its analogs against a wide range of biological targets (e.g., GPCRs, kinases, ion channels) is necessary to identify its primary pharmacological activity.
In-depth Pharmacological Characterization: Once a primary activity is identified, detailed in vitro and in vivo studies are required to elucidate its mechanism of action, potency, selectivity, and pharmacokinetic properties.
Structural Biology Studies: Co-crystallization of the compound with its biological target would provide invaluable insights into the binding mode and facilitate rational drug design for potency and selectivity optimization.
Exploration of Synthetic Analogs: The synthesis and evaluation of a focused library of derivatives with variations in the alkyl chain length and position on the phenyl ring, as well as modifications to the piperazine ring, would help to establish a clear structure-activity relationship.
Potential for Future Drug Discovery and Development (as a lead compound or scaffold)
The this compound structure holds considerable potential as a starting point for future drug discovery and development.
As a Lead Compound: If initial screenings reveal a promising biological activity, this molecule could serve as a "lead compound" for further optimization. Its relatively simple structure allows for straightforward chemical modifications to improve potency, selectivity, and pharmacokinetic properties. For instance, the unsubstituted nitrogen on the piperazine ring provides a convenient handle for introducing additional chemical diversity.
As a Scaffold: The core structure, consisting of an aryl group linked to a piperazine via a methanone (B1245722) bridge, represents a versatile scaffold. This framework can be elaborated upon to design novel compounds targeting a wide array of therapeutic areas. The lipophilic 4-butylphenyl group can be crucial for targeting proteins with hydrophobic binding sites, while the piperazine moiety can be functionalized to modulate solubility and interact with polar residues in the target protein.
Q & A
Basic: What synthetic methodologies are recommended for (4-Butylphenyl)(piperazin-1-yl)methanone, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling a 4-butylbenzoyl chloride derivative with a piperazine precursor under reflux conditions. Key steps include:
- Acylation: Reacting piperazine with 4-butylbenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C to prevent side reactions .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields can be improved by optimizing stoichiometry (1.2:1 molar ratio of acyl chloride to piperazine) and employing molecular sieves to absorb moisture, which minimizes hydrolysis .
- Yield Enhancement: Microwave-assisted synthesis (60–80°C, 30 min) has been shown to increase reaction efficiency in analogous piperazine derivatives .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Prioritize H NMR for identifying the butyl chain (δ 0.8–1.6 ppm) and piperazine protons (δ 2.5–3.5 ppm). C NMR confirms the ketone carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to detect the molecular ion peak (expected m/z ~289.2 for CHNO) and fragment patterns (e.g., loss of the butyl group) .
- X-ray Crystallography: If single crystals are obtained (via slow evaporation in ethanol), crystallography resolves the spatial arrangement of the butylphenyl and piperazine moieties .
Advanced: How can researchers address discrepancies in the reported receptor-binding affinities of this compound across different assays?
Methodological Answer:
Contradictions often arise from assay-specific conditions:
- Orthogonal Assays: Compare radioligand binding (e.g., H-labeled antagonists) with functional assays (e.g., cAMP measurement in GPCR studies) to distinguish binding vs. efficacy .
- Buffer Optimization: Vary Mg/Ca concentrations to assess ion-dependent receptor interactions, as seen in analogous piperazine-based compounds .
- Meta-Analysis: Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers due to assay sensitivity .
Advanced: What computational approaches predict the pharmacokinetic properties of this compound, and how reliable are these models?
Methodological Answer:
- Molecular Dynamics (MD): Simulate blood-brain barrier permeability using lipid bilayer models (e.g., CHARMM-GUI). The butyl group’s hydrophobicity may enhance passive diffusion .
- ADMET Prediction: Tools like SwissADME estimate logP (~3.2) and CYP450 metabolism. Validate with experimental microsomal stability assays (e.g., human liver microsomes) .
- Docking Studies: AutoDock Vina predicts binding to serotonin receptors (5-HT), but discrepancies >1.5 Å RMSD require experimental validation via mutagenesis .
Advanced: How does the 4-butyl substituent influence the structure-activity relationship (SAR) of this compound in neurological targets?
Methodological Answer:
- Hydrophobic Interactions: The butyl chain enhances binding to hydrophobic pockets in receptors (e.g., dopamine D), as demonstrated in methyl/methoxy-substituted analogs .
- Chain Length Optimization: Compare with shorter (propyl) or longer (pentyl) analogs via IC assays. For example, a butyl group may balance lipophilicity and solubility (logD ~2.8) .
- Conformational Analysis: NMR-derived NOE correlations reveal how the butyl group affects piperazine ring flexibility, altering receptor engagement .
Basic: What analytical methods ensure purity and stability of this compound during storage?
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation. Purity >98% is achievable with a retention time of ~8.2 min .
- Thermal Stability: Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (T >200°C for similar compounds) .
- Storage Conditions: Store at -20°C under argon to prevent oxidation. Periodic LC-MS checks (every 6 months) confirm stability .
Advanced: What strategies are employed to elucidate the metabolic pathways of this compound in preclinical models?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH. UPLC-QTOF identifies phase I metabolites (e.g., hydroxylation at the butyl chain) .
- Isotope Labeling: Synthesize C-labeled analogs to track excretion pathways in rodent studies .
- CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition, critical for drug-drug interaction profiling .
Advanced: How can cryo-EM or X-ray crystallography resolve the binding mode of this compound to non-canonical targets?
Methodological Answer:
- Cryo-EM Workflow:
- Reconstitution: Embed purified target proteins (e.g., sigma-1 receptors) in lipid nanodiscs.
- Data Collection: Use a 300 kV Titan Krios microscope (0.82 Å/pixel) to capture 100,000+ particles.
- Modeling: Relion 3.1 resolves ligand density maps at 3.5 Å resolution, identifying butyl-phenyl interactions .
- Crystallography Challenges: Soaking crystals may require co-crystallization with the compound due to low solubility. Optimize mother liquor (e.g., PEG 3350, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
